Product packaging for Esperamicin X(Cat. No.:CAS No. 107175-47-3)

Esperamicin X

Cat. No.: B1166790
CAS No.: 107175-47-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Esperamicin X belongs to the esperamicin class of enediyne antitumor antibiotics, renowned for their extreme cytotoxicity and unique mechanism of action. These compounds are characterized by an unusual chemical core structure and are highly effective in producing single- and double-strand DNA breaks, which underlies their potent cytotoxic effects. The mechanism is proposed to involve the reduction of the methyl trisulfide group to a thiolate anion, followed by a Michael addition. This triggers a Bergman cyclization of the enediyne moiety to form a highly reactive 1,4-dehydrobenzene diradical species, which is the active intermediate responsible for hydrogen abstraction from the deoxyribose backbone of DNA, leading to strand scission. The formation of double-strand breaks is particularly significant, as this type of DNA damage is difficult for cells to repair and often leads to programmed cell death. The presence of a pendant aromatic chromophore in some analogs, such as Esperamicin A₁, is suggested to influence cellular uptake and the efficiency of double-strand break formation. The DNA breakage activity of esperamicins is markedly enhanced in the presence of mild reducing agents like dithiothreitol. Due to this powerful mechanism, this compound is a valuable tool in basic oncology research for studying DNA damage and repair pathways, and in the exploration of novel cancer therapeutics. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

107175-47-3

Molecular Formula

C12H20N4O3

Synonyms

Esperamicin X

Origin of Product

United States

Molecular Mechanism of Action of Esperamicin X

Enediyne Core Activation and Bergman Cycloaromatization

The central to esperamicin (B1233071) X's mechanism is the Bergman cycloaromatization reaction of its enediyne core. This reaction transforms the relatively stable enediyne into a highly unstable and reactive species. nih.govwikipedia.orgsrce.hr

The activation of the esperamicin enediyne core is commonly initiated by bioreductive cleavage of a trisulfide group present in the molecule. nih.govwikipedia.orgpnas.orgsrce.hrnih.govmdpi.com Biological reducing agents, particularly thiols, are key players in this triggering process. nih.govwikipedia.orgpnas.orgnih.govmdpi.com The interaction with a thiol leads to an intramolecular Michael addition of a generated thiolate anion to an α,β-unsaturated ketone within the molecule. pnas.orgnih.gov This addition is proposed to cause structural changes, such as the saturation of a bridgehead double bond, which in turn allows the triple bonds of the enediyne to move into closer proximity. pnas.orgnih.gov This geometric rearrangement is critical as it lowers the energy barrier required for the subsequent Bergman cycloaromatization. nih.gov Experimental evidence supports the role of thiols, as mild reducing agents like dithiothreitol (B142953) significantly enhance the DNA breakage potential of esperamicin analogs in vitro. pnas.orgnih.gov

Following the chemical trigger and the necessary conformational changes, the enediyne moiety undergoes Bergman cycloaromatization. nih.govwikipedia.orgsrce.hr This pericyclic reaction involves the rearrangement of the π-electrons within the enediyne system, resulting in the formation of a 1,4-didehydrobenzene diradical, also known as a para-benzyne or 1,4-benzenoid diradical. nih.govwikipedia.orgpnas.orgsrce.hrnih.govrsc.org This diradical species is extremely reactive due to the presence of two unpaired electrons. wikipedia.orgpnas.orgnih.gov It is this highly energetic intermediate that is directly responsible for abstracting hydrogen atoms from the DNA backbone, leading to the observed DNA cleavage. nih.govwikipedia.orgpnas.orgsrce.hrnih.gov

Quantum chemical calculations have been instrumental in understanding the energetics and feasibility of the Bergman cycloaromatization in enediyne systems, including those mimicking the esperamicin core. These studies explore the potential energy surfaces and transition states involved in the conversion of the enediyne to the diradical. Factors such as the distance between the terminal carbons of the diyne unit (cd distance) and the strain energy of the ring system are known to influence the activation barrier for this reaction. nih.govsrce.hrrsc.org Early research suggested a critical cd distance (around 3.20-3.31 Å) was necessary for spontaneous cycloaromatization at ambient temperatures. nih.govsrce.hrrsc.org However, more detailed studies have emphasized that the ease of cycloaromatization is also significantly influenced by the difference in strain energy between the ground state of the enediyne and the transition state leading to the diradical. nih.govrsc.org Computational methods have provided support for the notion that the chemical triggering mechanism lowers the activation barrier for cyclization. researchgate.netresearchgate.net Furthermore, quantum chemical investigations have explored the impact of electronic factors, such as substituents on the enediyne system, on the kinetics of the Bergman reaction. oup.comresearchgate.netrsc.org

DNA Recognition and Binding Mechanisms of Esperamicin X

Effective DNA cleavage by this compound requires precise positioning of the reactive diradical near the DNA backbone. This is achieved through specific interactions between the esperamicin molecule and the DNA helix. srce.hrwustl.edu

In addition to minor groove binding, some esperamicin analogs, including esperamicin A1, contain an aromatic functionality (a methoxyacrylyl-anthranilate moiety) that can intercalate between the base pairs of the DNA helix. wustl.edunih.govniscpr.res.in This intercalation event, often occurring at specific steps within the DNA sequence, serves to further stabilize the drug-DNA complex and precisely position the enediyne core. wustl.edunih.gov The combined actions of minor groove binding by the sugar residues and intercalation by the aromatic moiety create a rigid anchor that holds the enediyne warhead in optimal proximity to the DNA sugar-phosphate backbone, facilitating the abstraction of hydrogen atoms by the activated diradical. wustl.edunih.govniscpr.res.in The presence and nature of this intercalating moiety can play a role in modulating the sequence selectivity of DNA binding and subsequent cleavage. wustl.edu

This compound is a potent antitumor antibiotic belonging to the enediyne family of natural products. These compounds are characterized by a unique core structure that, upon activation, can induce significant damage to DNA, leading to cytotoxicity nih.govpnas.org. This compound, along with other esperamicins like Esperamicin A1, exerts its biological activity primarily through its interaction with and cleavage of DNA nih.govpnas.orgwikipedia.org.

The molecular mechanism of action of this compound centers on its ability to bind to DNA and, following activation, undergo a crucial chemical transformation that results in DNA strand scission. Like other enediynes, this compound contains a highly strained diacetylenic ring system that is key to its DNA-cleaving activity tandfonline.com.

The proposed mechanism involves the reductive activation of the drug, typically triggered by mild reducing agents such as thiols nih.govpnas.orgpnas.org. This activation leads to a cascade of events culminating in the formation of a highly reactive species capable of abstracting hydrogen atoms from the DNA backbone nih.govpnas.orgkiesslinglab.com.

Conformational Changes in DNA upon this compound Binding

Esperamicin A1, a closely related analog, is known to bind to the minor groove of DNA. This binding is facilitated by specific structural elements of the esperamicin molecule, including its sugar moieties and an aromatic chromophore wustl.edunih.govindiana.edu. Studies on Esperamicin A1 suggest that its binding involves intercalation of a methoxyacrylyl-anthranilate moiety into the DNA helix, typically at specific base pair steps wustl.edunih.gov. This intercalation, along with the interaction of the trisaccharide chains within the minor groove, helps to anchor the enediyne core in a position suitable for subsequent DNA damage wustl.edunih.gov.

Upon binding, esperamicin A1 induces conformational changes in the DNA duplex. These changes include unwinding of the helix at the intercalation site and widening of the minor groove around the drug binding site wustl.edunih.gov. While specific detailed studies on conformational changes induced by this compound are less extensively documented compared to Esperamicin A1, the structural similarities suggest that this compound likely interacts with the minor groove and induces similar localized structural alterations in the DNA duplex upon binding.

DNA Cleavage Chemistry Induced by this compound

The DNA cleavage induced by this compound is a direct consequence of the highly reactive species generated upon its activation. The key event is the Bergman cycloaromatization of the enediyne core, which is triggered by the initial reductive activation nih.govpnas.orgkiesslinglab.comwikipedia.org. This reaction transforms the strained enediyne into a 1,4-phenylene diradical nih.govpnas.orgkiesslinglab.comwikipedia.org.

This diradical is the active species responsible for abstracting hydrogen atoms from the deoxyribose sugar-phosphate backbone of DNA nih.govpnas.orgkiesslinglab.comwikipedia.org. This hydrogen atom abstraction initiates a series of reactions that ultimately lead to the scission of the DNA strands wikipedia.orgnih.gov.

Hydrogen Atom Abstraction from Deoxyribose Backbone

The phenylene diradical generated from this compound activation is highly reactive and capable of abstracting hydrogen atoms from the deoxyribose sugars in the DNA backbone nih.govpnas.orgkiesslinglab.comwikipedia.orgnih.gov. This abstraction creates a carbon-centered radical on the deoxyribose sugar nih.govwikipedia.org.

Specificity of Hydrogen Abstraction Sites (e.g., H-5', H-1')

Research, particularly with Esperamicin A1 and C, has identified specific sites on the deoxyribose sugar from which hydrogen atoms are preferentially abstracted. The H-5' proton is a common site of abstraction for enediyne antibiotics, including esperamicins wustl.edunih.govnih.govoup.com. Studies have shown that the pro-radical centers of the enediyne core are positioned in the minor groove such that they are proximal to abstractable protons on the DNA backbone wustl.edunih.gov.

Specifically, in the case of Esperamicin A1, the C-3 and C-6 atoms of the enediyne are aligned opposite the H-5' (pro-S) proton of one deoxyribose sugar and the H-1' proton of a sugar on the opposing strand, respectively wustl.edunih.gov. While Esperamicin A1 primarily induces single-strand breaks through H-5' abstraction, more recent research indicates that bi-stranded lesions involving H-5' and H-1' abstraction also occur, contributing to double-strand break formation wustl.eduacs.org. Esperamicin C, an analog, has been shown to abstract both the 4'-hydrogen and 5'-hydrogen, leading to double-strand DNA cleavage oup.com. The precise abstraction profile for this compound is expected to be similar to other esperamicins, involving abstraction from sites like H-5' and potentially H-1' and H-4'. nih.govwikipedia.orgoup.com

Formation of Single-Strand Breaks (SSBs)

Hydrogen atom abstraction from a deoxyribose sugar initiates a cascade of reactions that can result in a single-strand break in the DNA backbone nih.govpnas.orgnih.gov. The carbon radical formed on the sugar can react further, leading to the cleavage of the phosphodiester bond and the formation of a strand break wikipedia.orgnih.gov. Esperamicins are known to produce single-strand breaks in DNA nih.govpnas.orgnih.gov.

Induction of Double-Strand Breaks (DSBs)

Double-strand breaks, which are significantly more cytotoxic than single-strand breaks, can also be induced by esperamicins nih.govpnas.orgwikipedia.orgnih.gov. DSBs can arise from two closely spaced single-strand breaks on opposite strands, or potentially through a single event involving the abstraction of hydrogen atoms from deoxyribose sugars on both strands by the diradical wikipedia.org. The ability of the 1,4-didehydrobenzene diradical to position itself to abstract hydrogens from both strands contributes to the formation of double-strand breaks wikipedia.org. While Esperamicin A1 is described as a predominantly single-strand cleaver, esperamicins do induce both single- and double-strand breaks nih.govpnas.orgnih.govpnas.org.

Role of Molecular Oxygen in DNA Damage Cascade

The presence of molecular oxygen can influence the outcome of the DNA damage initiated by hydrogen atom abstraction. The carbon-centered radical on the deoxyribose sugar can react rapidly with molecular oxygen, if present wikipedia.orgnih.gov. This reaction leads to the formation of a peroxyl radical, which can undergo further transformations, contributing to the complexity of the DNA damage products nih.gov.

Induction of Double-Strand Breaks (DSBs)

Comparative Analysis of DNA Cleavage by this compound and Other Enediynes

This compound belongs to the enediyne family, which includes other notable members such as calicheamicin (B1180863) and dynemicin A. While they share the common mechanism of DNA cleavage via the Bergman cycloaromatization of their enediyne core, they exhibit differences in their DNA binding and cleavage profiles srce.hrnih.govpnas.orgwikipedia.orgchemicalbook.com.

Enediyne antibiotics generally bind to the minor groove of DNA, and their sugar appendages or other structural elements play a crucial role in DNA recognition and binding specificity srce.hrwikipedia.orgpnas.orgadcreview.compnas.org.

Differential Sequence Selectivity Profiles

Esperamicin exhibits preferential cutting sites in DNA that differ from those of other enediynes like calicheamicin and bleomycin (B88199) nih.govwikipedia.org. Esperamicin primarily attacks at T and C bases within oligopyrimidine sequences such as 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3'. The preferred cleavage sites for esperamicin-mediated DNA degradation are 5'-TG-3' and 5'-CG-3' sequences. This contrasts with bleomycin, which prefers 5'-GT-3' and 5'-GC-3' sites, and calicheamicin, which shows a strong preference for C bases (C >> T > A = G) nih.govwikipedia.orgresearchgate.net.

The frequency of bases attacked by esperamicin follows the order T > C > A > G, which is distinct from the base preferences observed for calicheamicin, neocarzinostatin (B611948), and bleomycin nih.govwikipedia.orgresearchgate.net.

CompoundPreferential Cleavage SitesBase Attack Frequency Order
Esperamicin5'-TG-3', 5'-CG-3'T > C > A > G
Calicheamicin5'-TCCT-3', 5'-TTTT-3'C >> T > A = G
Bleomycin5'-GT-3', 5'-GC-3'C > T > A > G
NeocarzinostatinAT-rich regionsT > A > C > G

The nucleotide-specific cleavage pattern of esperamicin is influenced by the presence of minor groove binders like netropsin (B1678217) and distamycin A, further supporting its interaction within the minor groove of B-DNA nih.govpnas.org.

Impact of Structural Variations on Cleavage Patterns

Structural variations among the esperamicin analogs significantly influence their biological activity and DNA interaction capabilities vulcanchem.com. The esperamicin family includes analogs such as A, B, C, D, E, X, and Z, which differ in their sugar attachments and functional groups pnas.orgvulcanchem.com.

Studies comparing the DNA cleavage activity of different esperamicin analogs have provided insights into structure-activity relationships pnas.orgvulcanchem.com. For instance, esperamicin A1, which contains both a methylthio sugar and a deoxyfucose-anthranilate moiety, is generally considered the most potent member of the family vulcanchem.com. Esperamicin C lacks the deoxyfucose-anthranilate component but retains the methylthio sugar, while esperamicin D lacks the methylthio sugar but possesses the deoxyfucose-anthranilate moiety vulcanchem.com. Esperamicin E lacks both of these sugar components, resulting in reduced activity vulcanchem.com.

Research indicates that the enediyne group is essential for the DNA-cleaving activity of esperamicins, as analogs with modifications to this group (such as espX and espZ) show a lack of activity vulcanchem.com. The intact trisaccharide moiety also plays a significant role in facilitating the proper positioning of the drug relative to the DNA, influencing binding specificity and cellular uptake vulcanchem.com. The methoxyacrylyl-anthranilate moiety in esperamicin A1 has been suggested to intercalate into the DNA helix, contributing to sequence selectivity. The difference in DNA cleavage selectivities between esperamicin A1 and esperamicin C (which lacks this moiety) highlights the impact of this structural feature wustl.edu.

The sugar appendages of enediynes, including esperamicins, assist in the drug's binding to the minor groove of DNA srce.hr. The specific arrangement and nature of these sugar residues contribute to the unique DNA binding and cleavage characteristics observed among different enediyne antibiotics srce.hrwikipedia.orgpnas.orgadcreview.com.

Synthetic Strategies and Analog Development for Esperamicin X

Total Synthesis Approaches to the Esperamicin (B1233071) Aglycone Core

The aglycone core of esperamicin features a bicyclo[7.3.1]tridecadiynene system containing a 1,5-diyn-3-ene and a bridgehead double bond. ebi.ac.uk Synthetic efforts have concentrated on the stereoselective construction of this intricate bicyclic framework and the methodologies for closing the enediyne ring system.

Stereoselective Construction of the Bicyclo[7.3.1]enediyne System

The bicyclo[7.3.1]enediyne core presents significant challenges due to its inherent strain and the need for precise control over multiple stereocenters. Approaches to the stereoselective construction of this system often involve the use of intramolecular reactions to establish the bicyclic structure. One strategy explored involves an intramolecular Diels-Alder reaction (IMDA) of a suitably constructed triene precursor. sci-hub.sekiesslinglab.com This approach can lead to the stereoselective formation of highly substituted six-membered rings and facilitate the synthesis of the seven- and eight-membered rings present in the bicyclic core. sci-hub.se The constraints within the Diels-Alder precursor can impart strong regio- and stereochemical bias, leading to stereoselective synthesis. sci-hub.se Another method has utilized a stereospecific Nozaki-Kishi reaction for the ring closure in the synthesis of a bicyclic model of the esperamicin/calicheamicin (B1180863) aglycone. rsc.org

Methodologies for Enediyne Ring Closure

The formation of the 10-membered enediyne ring is a critical step in the synthesis of the esperamicin aglycone. Various methodologies have been developed for this purpose. Early studies explored the thermal cycloaromatization of enediynes, recognizing the significance of this reaction in the activity of compounds like esperamicin A1 and calicheamicin γ1. nih.gov Ring closure to form cyclic triynes has been accomplished by methods such as Glaser coupling of terminal alkynes. wikipedia.org Palladium-catalyzed reactions, specifically Sonogashira-type monoalkynylation reactions, have been employed as key steps in the synthesis of core structures and models of enediyne antibiotics, including the bicyclo[7.3.1]trideca-4,9-dien-2,6-diyne system. core.ac.uk The efficiency and stereospecificity of the ring closure reaction are paramount for the successful total synthesis of the aglycone.

Synthesis of Esperamicin X Analogues and Derivatives

The synthesis of this compound analogues and derivatives aims to explore the structure-activity relationships of different parts of the molecule, potentially leading to compounds with improved properties. Modifications have been focused on the trisulfide linkage, the saccharide moieties, and the aromatic chromophore.

Chemical Modifications of the Trisulfide Linkage

The allylic trisulfide linkage is a key feature of esperamicin, acting as a trigger for the Bergman cycloaromatization upon reduction by thiols. pnas.orgnih.govacs.org Chemical modifications of this linkage can influence the activation of the enediyne core. While specific detailed examples of trisulfide modifications in the context of this compound synthesis are less commonly highlighted in general overviews, research on trisulfide linkages in related biomolecules and enediynes suggests that altering the sulfur chain length or introducing other functional groups could impact the reductive activation and subsequent DNA cleavage. ox.ac.ukresearchgate.net Methodologies for forming polysulfides in small molecules have been developed, although their direct applicability to complex structures like esperamicin requires specific adaptation. ox.ac.uk

Derivatization of Saccharide Moieties

This compound contains a complex trisaccharide moiety and a deoxy-L-fucose-anthranilate moiety, which are crucial for DNA minor groove binding and recognition. ebi.ac.ukwustl.edupsu.edunih.gov Derivatization of these saccharide portions can alter the compound's interaction with DNA and its biological activity. wustl.edunih.gov Synthetic strategies for modifying saccharide moieties in enediyne antibiotics often involve glycosylation reactions to attach different sugar units or chemical modifications of existing hydroxyl or amino groups on the sugars. psu.edugoogle.com The biosynthesis of the unusual sugars found in esperamicin involves specific enzymatic pathways, providing potential avenues for generating modified sugars through biosynthetic engineering. psu.edunih.gov

Development of Simplified this compound Mimics and Hybrid Structures

The complexity and associated synthetic difficulties of naturally occurring enediynes, including this compound, have spurred the development of simplified synthetic mimics and hybrid structures. These efforts aim to retain the crucial DNA-cleaving activity while offering more accessible synthesis, improved stability, and greater potential for modification and targeted delivery acs.orgnih.govcdnsciencepub.comgoogle.com. Simplified mimics often focus on the core enediyne "warhead" and the triggering mechanism, sometimes omitting or simplifying the complex peripheral sugar and aryl moieties found in the natural products nih.govnih.gov.

Research has shown that even simplified enediyne structures can exhibit potent DNA-cleaving and cytotoxic activities nih.govnih.gov. However, the absence of the DNA-binding domains present in the natural compounds, such as the oligosaccharide portion of esperamicin, can lead to reduced potency and altered DNA cleavage patterns (e.g., favoring single-strand breaks over double-strand breaks) nih.gov.

Design of Minimal Enediyne Scaffolds with Retained Activity

The design of minimal enediyne scaffolds focuses on identifying the smallest structural units that can still undergo the Bergman cycloaromatization and induce DNA damage srce.hrnih.govnih.gov. Early studies by researchers like K.C. Nicolaou and co-workers explored simple monocyclic conjugated enediynes, including 10-membered ring systems that mimic the core of esperamicin and calicheamicin nih.govrice.edupsu.edu. These studies demonstrated that the 10-membered ring enediyne moiety is capable of undergoing the Bergman reaction and cleaving DNA upon appropriate triggering nih.govrice.edu.

Factors influencing the reactivity and cycloaromatization of enediynes, such as the distance between the acetylenic carbons (cd distance) and the strain energy difference between the ground state and transition state, have been investigated to guide the design of simplified, yet active, scaffolds srce.hrrsc.orgresearchgate.net. While the empirical cd distance rule was initially considered, studies have shown that strain release in the transition state is a better predictor of cycloaromatization rates rsc.orgresearchgate.net.

Efforts have also explored alternative activation mechanisms for simplified mimics. For instance, some synthetic mimics of calicheamicin, a related enediyne, have been designed with novel initiation mechanisms, retaining DNA cleavage activity nih.govgoogle.com. More recently, simple molecular mimics based on diazonium salts have been developed that generate aryl radicals capable of DNA cleavage upon photoactivation, offering a different approach to the enediyne mechanism and demonstrating that forming benzenoid diradicals may not be strictly necessary for potent DNA cleavage acs.orgnih.gov. These simplified diazonium-based mimics, synthesized in fewer steps, show a wide range of potencies acs.orgnih.gov.

Synthesis of Conjugates for Targeted Delivery Research

Given the potent, but often non-selective, cytotoxicity of enediynes like this compound, research has focused on conjugating these potent "warheads" to targeting molecules to achieve selective delivery to cancer cells srce.hrresearchgate.netmdpi.comgoogle.comsci-hub.senih.govresearchgate.net. This strategy aims to improve the therapeutic index by concentrating the cytotoxic effect at the disease site while minimizing damage to healthy tissues srce.hrresearchgate.netmdpi.comgoogle.comsci-hub.se.

Targeting devices can include antibodies (forming antibody-drug conjugates, ADCs), peptides (peptide-drug conjugates, PDCs), oligonucleotides, oligosaccharides, proteins, DNA intercalators, DNA groove binders, hormones, and other ligands that can selectively bind to markers on cancer cells or the tumor microenvironment srce.hrnih.govgoogle.comsci-hub.senih.govgoogle.com.

While the provided search results discuss the conjugation of enediynes in general, including calicheamicin and neocarzinostatin (B611948) as payloads in ADCs researchgate.netpnas.org, and mention esperamicin as a potential agent for targeted gene delivery systems google.comgoogle.com, specific detailed research findings on the synthesis of this compound conjugates for targeted delivery were not extensively detailed in the search results. However, the principles and strategies developed for conjugating other potent enediynes are directly applicable to this compound, highlighting the potential for developing targeted therapies utilizing this compound.

Structure Activity Relationship Sar Studies of Esperamicin X and Analogues

Correlation Between Enediyne Ring Strain and Reactivity

The strained bicyclo[7.3.1]enediyne core is the molecular engine of esperamicin's DNA-cleaving power. The inherent strain within this nine- or ten-membered ring system is a key determinant of the activation energy required for the Bergman cycloaromatization. Studies indicate that the distance between the two terminal acetylenic carbons significantly influences the propensity for this rearrangement. A critical distance range of 3.20–3.31 Å has been identified as crucial for controlled reactivity, with shorter distances leading to spontaneous cyclization and longer distances resulting in increased stability nih.gov. The difference in strain energy between the ground state enediyne and the transition state of the Bergman reaction also plays a vital role in the reaction's efficiency nih.govsrce.hr. Modifications that increase the ring strain can lower the activation barrier, thereby enhancing the reactivity and DNA cleavage potency of the molecule nih.gov.

Influence of Sugar Moieties on DNA Binding Affinity and Specificity

The appended sugar moieties are integral to esperamicin's interaction with DNA. Specifically, the A-B-C trisaccharide and the deoxyfucose-anthranilate unit of esperamicin (B1233071) A1 are crucial for high-affinity binding to the minor groove of DNA wustl.eduresearchgate.net. The methoxyacrylyl-anthranilate portion is thought to potentially intercalate into the DNA helix, further stabilizing the complex wustl.educapes.gov.brnih.gov. The trisaccharide acts as an anchor, positioning the enediyne core precisely within the minor groove to ensure the pro-radical centers are in close proximity to the abstractable hydrogen atoms on the DNA backbone wustl.edunih.gov. While the enediyne core dictates the sequence preference for scission, the sugar residues significantly impact cleavage efficiency, likely through non-specific interactions that optimize the drug-DNA complex formation nih.gov. The thiomethyl sugar B residue of esperamicin A1, for instance, is strategically positioned within the minor groove and can form hydrogen bonds with the DNA, contributing to binding stability wustl.edunih.gov. The presence and specific arrangement of these sugar residues are critical for effective DNA targeting and subsequent cleavage psu.edu.

Role of the Trisulfide Trigger in Activation Efficiency

The activation of esperamicin is tightly controlled by the reduction of its methyl trisulfide group. This reduction, often facilitated by intracellular thiols like glutathione, yields a thiolate anion acs.orgnih.gov. This anion then initiates an intramolecular Michael addition to an α,β-unsaturated ketone, a step hypothesized to induce a conformational change in the molecule that favors the Bergman cycloaromatization of the enediyne core nih.govnih.govacs.orgnih.gov. The efficiency of this triggering mechanism is directly linked to the DNA breakage potency, as evidenced by the significant acceleration of DNA cleavage in the presence of thiol compounds in vitro nih.govresearchgate.net. The trisulfide serves as a crucial switch, ensuring that the highly reactive enediyne is only unleashed under specific cellular conditions.

Impact of Aromatic Chromophore on Cellular Uptake and DNA Damage

The aromatic chromophore, such as the methoxyacrylyl-anthranilate moiety found in esperamicin A1, plays a dual role in the molecule's activity. It contributes to the binding interaction with DNA, potentially through intercalation, and may also influence cellular uptake nih.govwustl.educapes.gov.brnih.gov. However, some research suggests that this aromatic system might impede the formation of double-strand DNA breaks nih.gov. The interaction between the aromatic chromophore and DNA bases through stacking interactions helps to orient the esperamicin molecule within the minor groove, optimizing the positioning of the enediyne for radical generation and hydrogen abstraction wustl.edunih.gov.

Stereochemical Requirements for Biological Activity

The precise three-dimensional structure, or stereochemistry, of esperamicin is fundamental to its biological function. The specific configuration of the enediyne core, the sugar moieties, and the linkers ensures the correct spatial presentation of the molecule for recognition and binding within the DNA minor groove wustl.edunih.gov. Furthermore, the stereochemical arrangement is critical for the proper alignment of the enediyne system to undergo the Bergman cycloaromatization and for the resulting diradical to efficiently abstract hydrogen atoms from the DNA backbone wustl.edunih.govacs.org. SAR studies on enediyne analogues have underscored the sensitivity of DNA cleavage potency and specificity to even subtle changes in stereochemistry acs.org.

SAR of DNA Cleavage Potency and Specificity

Esperamicin is a potent inducer of DNA strand breaks, generating both single- and double-strand lesions nih.govwustl.edu. The diradical species formed upon activation is directly responsible for abstracting hydrogen atoms from the DNA sugar-phosphate backbone nih.govnih.govacs.orgnih.govsrce.hr. Esperamicin A1 exhibits a preference for cleavage at thymidylate residues, with a cleavage hierarchy of T > C > A > G wikipedia.orgwustl.eduresearchgate.net. This specificity is distinct from that observed with other enediyne antibiotics like calicheamicin (B1180863) wikipedia.orgresearchgate.net.

Mechanisms of Cellular and Microbial Resistance to Esperamicin X

DNA Repair Pathways Counteracting Esperamicin-Induced Damage

Esperamicin (B1233071) X, through its activated form, causes DNA strand breaks. pnas.orgnih.gov Cells possess sophisticated DNA repair systems to counteract such damage and maintain genomic integrity. The primary pathways involved in repairing DNA damage, including strand breaks, are Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Double-Strand Break (DSB) repair mechanisms like Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). journalmeddbu.comnih.gov

Base Excision Repair (BER)

Base Excision Repair (BER) is primarily involved in repairing small, non-helix-distorting base lesions, such as oxidized or alkylated bases, as well as abasic sites and single-strand breaks. nih.govaginganddisease.org While Esperamicin X's primary mechanism involves DNA strand breaks, particularly double-strand breaks, BER could potentially be involved in repairing associated single-strand breaks or modified bases that might occur secondary to the radical attack. The BER pathway involves several steps, starting with the recognition and removal of the damaged base by a DNA glycosylase, followed by cleavage of the phosphodiester backbone by an AP endonuclease. journalmeddbu.comnih.gov The resulting gap is then filled by a DNA polymerase, and the nick is sealed by a DNA ligase. journalmeddbu.com

Nucleotide Excision Repair (NER)

Nucleotide Excision Repair (NER) is the main pathway for repairing bulky DNA lesions that distort the DNA helix, such as UV-induced photoproducts and bulky chemical adducts. nih.govnih.gov NER can also act as a backup mechanism for repairing certain types of oxidative DNA damage. nih.gov Given that the activated form of esperamicin interacts with DNA in the minor groove and causes strand scission, it is plausible that NER could play a role in recognizing and repairing certain types of adducts or distortions induced by the esperamicin-generated radical, although its primary role is typically associated with bulky lesions. researchgate.net The NER pathway involves damage recognition, unwinding of the DNA helix, incision of the damaged strand by endonucleases, removal of the damaged segment, and synthesis of new DNA using the intact strand as a template, followed by ligation. journalmeddbu.comaginganddisease.org

Double-Strand Break Repair Mechanisms (e.g., Homologous Recombination, Non-Homologous End Joining)

Esperamicin-induced DNA damage includes the formation of both single- and double-strand breaks. pnas.orgnih.gov Double-strand breaks (DSBs) are highly deleterious lesions, and cells have evolved specialized pathways to repair them: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). journalmeddbu.comnih.gov

Homologous Recombination (HR): HR is an accurate repair pathway that utilizes a homologous sister chromatid as a template for repair. aginganddisease.orgresearchgate.net It is primarily active during the S and G2 phases of the cell cycle when a sister chromatid is available. aginganddisease.orgnih.gov HR is crucial for repairing DSBs accurately, minimizing the risk of mutations or chromosomal rearrangements.

Non-Homologous End Joining (NHEJ): NHEJ is a more error-prone pathway compared to HR, as it directly ligates the broken DNA ends without requiring a homologous template. aginganddisease.orgresearchgate.net NHEJ is active throughout all phases of the cell cycle but is the predominant DSB repair pathway in G0 and G1 phases. nih.gov While NHEJ can be faster, it can sometimes lead to small insertions or deletions at the repair site.

The balance and interplay between HR and NHEJ are critical for effective DSB repair and can influence cellular sensitivity or resistance to agents like esperamicin that induce these lesions. nih.gov

Efflux Pump-Mediated Resistance Mechanisms

Efflux pumps are transmembrane transporters that actively extrude various compounds, including antibiotics and other toxic substances, from the cell. nih.govnih.gov This mechanism can reduce the intracellular concentration of an antimicrobial agent, thereby conferring resistance. mdpi.com Efflux pumps are found in both Gram-positive and Gram-negative bacteria and can have broad substrate specificity, expelling structurally diverse molecules. nih.govnih.govfrontiersin.org While general mechanisms of efflux pump-mediated resistance are well-documented for various antibiotics, specific research detailing the role of efflux pumps in resistance to this compound was not prominently found in the search results. However, given that esperamicins are microbial natural products with antibiotic activity, it is plausible that efflux mechanisms could contribute to resistance in some organisms, either specifically or as part of a general multidrug resistance phenotype. nih.gov

Enzymatic Inactivation or Modification of this compound

Enzymatic modification or degradation of antibiotics is a common resistance mechanism in bacteria. This can involve enzymes that cleave, inactivate, or alter the structure of the antimicrobial compound, rendering it less effective or inactive. nih.gov While the search results mention enzymatic modifications related to the biosynthesis of enediynes and the role of glycosidic residues in antibiotic activity, specific enzymatic inactivation or modification of this compound as a resistance mechanism in target cells or microbes was not detailed. nih.govresearchgate.net However, the possibility of such mechanisms existing, particularly in producing organisms or resistant strains, cannot be ruled out without further specific research.

Microbial Self-Resistance Mechanisms

Microorganisms that produce potent cytotoxic compounds like enediynes, including esperamicin, must possess mechanisms to protect themselves from their own toxic metabolites. nih.govresearchgate.net These self-resistance mechanisms are essential for the survival of the producing organism. For enediynes, two main self-resistance mechanisms have been reported in producing bacteria: the use of apoproteins and self-sacrifice proteins. nih.gov

For ten-membered enediynes like calicheamicin (B1180863) (structurally similar to esperamicin), a reported self-resistance mechanism involves self-sacrifice proteins, such as CalC, CalU16, and CalU19 in Micromonospora echinospora. nih.govacs.org These proteins can sequester the enediyne, and upon activation of the enediyne core, the reactive diradical abstracts hydrogen atoms from the protein itself (e.g., from a glycine (B1666218) residue) instead of from the organism's DNA. wikipedia.orgnih.gov This "self-sacrifice" effectively inactivates the reactive species before it can damage the producer's DNA. Given the structural similarities and shared mechanism of action with calicheamicin, it is highly probable that Actinomadura verrucosospora, the producer of esperamicin, employs similar self-resistance strategies involving protein sequestration and self-sacrifice. wikipedia.orgnih.gov

Advanced Spectroscopic and Computational Methodologies in Esperamicin X Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Drug-DNA Complex Structures

NMR spectroscopy is a powerful tool for determining the solution structures of biological macromolecules and their complexes. In the context of Esperamicin (B1233071) X, NMR has been crucial for understanding how the drug binds to DNA and the resulting conformational changes.

Solution Structure Elucidation of Esperamicin-DNA Adducts

NMR studies, often combined with molecular dynamics simulations, have been used to determine the solution structure of complexes formed between esperamicin A1 (a closely related analog to Esperamicin X) and DNA duplexes. These studies have revealed that esperamicin A1 binds to the minor groove of DNA. The methoxyacrylyl-anthranilate moiety of esperamicin A1 has been shown to intercalate into the DNA helix, typically at specific base steps like (G2-G3)·(C6'-C7') in a studied DNA duplex. This intercalation and the binding of the trisaccharide moieties in the minor groove serve to anchor the enediyne core in close proximity to the DNA backbone, positioning the pro-radical centers for hydrogen abstraction. wustl.edunih.govrcsb.org

Interactive Table 1: Key Structural Features of Esperamicin A1-DNA Complex (Derived from NMR/MD Studies)

FeatureDescriptionLocation on DNAReference
Binding SiteMinor grooveDNA duplex wustl.edunih.govrcsb.org
Methoxyacrylyl-anthranilateIntercalates into helix(G2-G3)·(C6'-C7') step wustl.edunih.govrcsb.org
Trisaccharide MoietiesAnchor enediyneMinor groove wustl.edunih.govrcsb.org
Enediyne CorePositioned near abstractable protonsMinor groove wustl.edunih.govrcsb.org
Thiomethyl sugar B residueBuried deep in minor groove, potentially hydrogen bonding with G3' amino protonMinor groove wustl.edunih.govrcsb.org

Dynamics of Esperamicin-DNA Interactions

NMR, in conjunction with molecular dynamics simulations, provides insights into the dynamic aspects of Esperamicin-DNA interactions. These studies help to understand the flexibility of the complex and how the drug's conformation changes upon binding to DNA. The positioning and anchoring of the enediyne core within the minor groove, as revealed by these dynamic studies, are critical for the subsequent DNA cleavage chemistry. wustl.edutandfonline.commindat.org The interactions, including potential hydrogen bonds and hydrophobic contacts, contribute to the sequence-specific binding preferences observed for esperamicins. wustl.edunih.govrcsb.org

X-ray Crystallography of this compound Analogues and Intermediate States

While obtaining high-resolution X-ray crystal structures of intact this compound-DNA complexes can be challenging, X-ray crystallography has been valuable for determining the structures of this compound itself, as well as analogues and intermediate states relevant to its mechanism of action. The crystal structure of this compound was reported, providing crucial details about its molecular architecture. colab.wsacs.org X-ray crystallography has also been used to study fragments or analogues of enediyne compounds, including those mimicking the core structures, to understand structural features relevant to their reactivity, such as the distance between the diyne units critical for Bergman cycloaromatization. researchgate.net Additionally, X-ray studies on related enediyne biosynthetic proteins can provide context for the structural biology surrounding these compounds. ntu.edu.sg

Mass Spectrometry (MS) for Characterization of DNA Damage Products

Mass spectrometry is an indispensable technique for identifying and characterizing the products of DNA damage induced by this compound. Following the Bergman cycloaromatization and hydrogen abstraction, various modified DNA species are formed. MS allows for the detection and structural elucidation of these DNA adducts and cleavage fragments. Electrospray ionization (ESI) MS is particularly useful for analyzing polar molecules like nucleotides and oligonucleotides, enabling the identification of specific modifications. nih.govcore.ac.uk By analyzing the mass-to-charge ratios and fragmentation patterns of DNA fragments, researchers can determine the precise sites of hydrogen abstraction and the nature of the resulting lesions, such as single-strand breaks and alkaline-labile sites. core.ac.uk

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry, including molecular dynamics (MD) simulations and density functional theory (DFT) calculations, plays a vital role in complementing experimental studies of this compound. These methods allow for the modeling of drug-DNA interactions, conformational changes, and the energetics of the chemical reactions involved. srce.hrnih.govacs.orgnih.gov

Modeling of Bergman Cycloaromatization

The Bergman cycloaromatization is the key step in the mechanism of action of this compound, leading to the formation of a reactive para-benzyne diradical. srce.hrnih.govacs.orgnih.govresearchgate.netpnas.org Computational methods, particularly DFT, have been extensively used to model this reaction. These studies aim to understand the factors influencing the reaction barrier and the stability of the resulting diradical. nih.govacs.orgnih.govresearchgate.net Modeling the transition states and reaction pathways provides insights into how the structure of the enediyne core and its environment, such as being bound in the DNA minor groove, affect the cycloaromatization process. nih.govacs.orgnih.govresearchgate.net Molecular dynamics simulations can further explore the conformational dynamics that precede and facilitate the Bergman reaction within the DNA-bound complex. tandfonline.commindat.orgresearchgate.net Studies using model systems, such as MTC2 (an expanded substructure of esperamicin A1), have employed DFT calculations to accurately characterize the Bergman cyclization, comparing calculated reaction enthalpies with experimental data. nih.govacs.orgnih.gov

Interactive Table 2: Computational Approaches to Bergman Cycloaromatization

MethodApplicationKey FindingsReference
Density Functional Theory (DFT)Locating reactants, products, and transition statesCharacterization of reaction enthalpies and barrier heights nih.govacs.orgnih.govresearchgate.net
Molecular Dynamics (MD)Investigating conformational dynamics and reaction mechanismsUnderstanding how DNA binding affects enediyne positioning and potential for reaction tandfonline.commindat.orgresearchgate.net
Model Systems (e.g., MTC2)Simplifying calculations while retaining key chemical featuresValidation of computational methods against experimental data for Bergman cyclization energetics nih.govacs.orgnih.gov
Strain Energy AnalysisAssessing the role of molecular strain in reactivityStrain release in the transition state can influence cycloaromatization rate researchgate.netacs.org
Critical Distance AnalysisRelating diyne distance to reactivityWhile the ground state diyne distance is a factor, transition state strain release is also crucial for rate researchgate.netacs.org

Simulation of Esperamicin-DNA Docking and Binding

Computational studies, often employing techniques such as molecular dynamics (MD) simulations and docking calculations, have been instrumental in elucidating how enediyne antibiotics like esperamicin interact with DNA. These methods provide insights into the preferred binding sites and the structural changes that occur upon complex formation.

Esperamicin A1, a related esperamicin, has been shown to bind within the minor groove of DNA. wustl.edu Studies combining NMR data with molecular dynamics calculations have revealed that Esperamicin A1 binds to specific DNA sequences, with its methoxyacrylyl-anthranilate moiety potentially intercalating into the helix at certain base pair steps. wustl.edu The oligosaccharide appendages of esperamicin are crucial for guiding the molecule into the minor groove and positioning the enediyne core for the subsequent DNA cleavage reaction. wustl.edu This precise positioning ensures that the pro-radical centers of the enediyne are brought into close proximity with the abstractable hydrogen atoms on the DNA backbone. wustl.edu

Computational docking studies, while sometimes focused on related enediynes like dynemicin A, provide a framework for understanding the potential binding modes of esperamicin. nih.govsmu.edu These studies explore different orientations and positions of the drug molecule within the DNA minor groove or potential intercalation sites. smu.edu The results of such simulations can help rationalize experimental observations regarding sequence specificity and the efficiency of DNA cleavage. wustl.edu

The large size and complex nature of esperamicin A1 present computational challenges, particularly when aiming for rigorous theoretical treatment of its electronic state. nih.gov To address this, researchers often utilize smaller model compounds that retain the chemically active enediyne core to study the Bergman cyclization, a key step in esperamicin's mechanism of action. nih.govresearchgate.net While these models may omit the oligosaccharide arms important for DNA binding, they allow for computationally tractable studies of the core reactivity. nih.govresearchgate.net

Prediction of Reactivity and Selectivity Profiles

The reactivity of this compound is primarily dictated by its enediyne core, which undergoes the Bergman cyclization to form a highly reactive 1,4-didehydrobenzene diradical. wikipedia.orgnih.gov This diradical then abstracts hydrogen atoms from the DNA backbone, leading to strand scission. wikipedia.orgnih.gov Computational chemistry methods, such as Density Functional Theory (DFT) and high-level ab initio calculations, are employed to study the energetics and transition states of the Bergman cyclization. smu.eduresearchgate.net

Factors influencing the reactivity of enediynes, which are also relevant to this compound, include the distance between the terminal acetylenic carbons (cd distance), the difference in strain energy between the enediyne and the transition state, and substituent effects. srce.hrresearchgate.net Computational studies can help quantify these factors and predict how structural modifications might affect the rate of cyclization. researchgate.net For instance, the strain energy release upon moving from the reactant to the transition state can significantly lower the activation barrier for the Bergman cyclization. nih.govresearchgate.net

While Esperamicin A1 exhibits potent activity, its sequence selectivity for DNA cleavage is not absolute, showing preferences for pyrimidine (B1678525) over purine (B94841) sites in a general order. wustl.edu Computational approaches can contribute to understanding this selectivity by analyzing the interactions between the drug and different DNA sequences during the docking and binding process. wustl.edu The precise positioning of the enediyne core and the sugar appendages within the minor groove, as revealed by structural and computational studies, influences which hydrogen atoms on the DNA backbone are most accessible for abstraction by the generated diradical. wustl.edu

Predicting the selectivity profile of enediynes also involves considering potential competing reactions and the influence of the cellular environment. Computational models can help assess the likelihood of the Bergman cyclization occurring in the presence of biological reducing agents that trigger the activation cascade, typically involving the trisulfide moiety in esperamicin. nih.gov

Computational methods are also used to study the properties of the diradical intermediate, including its singlet-triplet energy gap, which influences its reactivity and lifetime. nih.govacs.org Understanding the electronic structure and spin state of the diradical is crucial for predicting its hydrogen abstraction capabilities. acs.org

Future Research Directions and Translational Perspectives for Esperamicin X Research

Rational Design of Next-Generation Esperamicin (B1233071) X Derivatives with Enhanced Specificity

Rational design efforts for future Esperamicin X derivatives focus on improving their specificity to minimize off-target toxicity, a common challenge with highly potent DNA-damaging agents. wikipedia.orgoup.comnih.gov Strategies involve modifying the structure of this compound to create analogs with tailored properties. This includes altering the enediyne core itself, which is responsible for the DNA cleavage upon activation via Bergman or Myers-Saito cyclization. wikipedia.orgnih.govnih.gov Modifications to the peripheral moieties, such as the sugar appendages and the trisulfide trigger, are also being explored. du.ac.innih.govsrce.hr These peripheral groups play a crucial role in DNA binding specificity and the mechanism of activation. srce.hrwikipedia.org By understanding the precise interactions between these parts of the molecule and DNA, as well as cellular components, researchers aim to design derivatives that preferentially target cancer cells. wikipedia.org Computational studies and structure-activity relationship (SAR) investigations are instrumental in guiding these design efforts, allowing for the prediction of how structural changes will impact binding affinity, activation, and specificity. nih.govacs.org The goal is to create molecules that are either inactive or less active in healthy cells but become potent cytotoxins upon reaching and interacting with the target site, such as within a tumor microenvironment or when conjugated to a targeting vehicle like an antibody. oup.commdpi.comgoogle.com

Strategies for Overcoming Molecular Resistance Mechanisms

Understanding and overcoming resistance mechanisms is critical for the successful clinical translation of this compound and its derivatives. Research into enediyne-producing organisms has revealed self-resistance mechanisms, such as the sequestration of the enediyne by dedicated proteins. nih.govresearchgate.netmdpi.com These naturally occurring resistance strategies in microbes can serve as models to predict and combat potential drug resistance in clinical settings. nih.govresearchgate.net Resistance to enediynes can also arise from mechanisms within target cells, although less is known about clinical resistance specifically to anthraquinone-fused enediynes like Esperamicin. oup.com Future research directions include investigating how cancer cells might develop resistance to this compound, potentially through enhanced DNA repair mechanisms, altered drug uptake or efflux, or detoxification pathways. mdpi.com Strategies to overcome such resistance could involve the design of this compound analogs that are less susceptible to these mechanisms, the co-administration of inhibitors that block resistance pathways, or the development of delivery systems that bypass resistance mechanisms. oup.com The widespread presence of enediyne resistance genes in the human microbiome also highlights a potential factor to consider in enediyne-based chemotherapies. nih.govresearchgate.netmdpi.com

Exploration of Novel Activation Triggers for Enediyne Systems

The activation of the enediyne core is a critical step in its cytotoxic action, leading to the formation of a reactive diradical species that damages DNA. wikipedia.orgnih.govnih.govsrce.hr Esperamicins, like other 10-membered enediynes, typically undergo Bergman cyclization, often triggered by chemical transformations of specific motifs, such as the trisulfide group in Esperamicin. wikipedia.orgnih.govnih.govsrce.hr Future research aims to explore and develop novel activation triggers that offer greater control over the timing and location of the enediyne's activation. This could involve designing triggers responsive to specific tumor microenvironmental conditions, such as pH, hypoxia, or elevated enzyme levels. rsc.orgresearchgate.net Photochemical activation, where light is used to initiate the cyclization, is another area of exploration, potentially allowing for highly localized activation. acs.orgrsc.orgresearchgate.net Developing triggers that are inert until they reach the target site would significantly enhance the therapeutic index by minimizing damage to healthy tissues. nih.govsrce.hr Research into the distortion required for Bergman cyclization is also contributing to the rational design of enediynes with tuned activation barriers. rsc.org

Integration of this compound Research into Systems Biology and Genomic Studies

Integrating this compound research with systems biology and genomic studies can provide a more comprehensive understanding of its mechanism of action and identify potential biomarkers for response or resistance. Systems biology approaches aim to understand the genome-wide mechanistic behavior of cells by integrating data from various layers, including genomics, proteomics, and metabolomics. numberanalytics.comvu.nlresearchgate.neteinsteinmed.edu Applying these approaches to study the effects of this compound treatment can reveal how the compound interacts with complex cellular networks, beyond just its direct DNA-damaging activity. kyoto-u.ac.jp Genomic studies can help identify genetic factors that influence sensitivity or resistance to this compound, potentially leading to personalized treatment strategies. numberanalytics.com Mapping DNA damage induced by this compound in the context of chromatin structure and transcriptionally active genes can provide insights into the accessibility of its DNA targets within a living cell. nih.gov The integration of multi-omics data can help identify global cellular responses to this compound, including changes in gene expression, protein profiles, and metabolic pathways, offering a holistic view of the drug's impact. researchgate.net

Bioengineering Approaches for Enhanced Esperamicin Production and Novel Analogue Generation

Bioengineering and synthetic biology offer powerful tools to enhance the production of this compound and generate novel analogs with improved properties. Esperamicin is produced by microorganisms like Actinomadura verrucosospora, and its biosynthesis involves complex pathways, including polyketide synthesis. psu.eduoup.comoup.comunl.edu Metabolic engineering strategies can be employed to optimize the fermentation process, increase the yield of this compound, and potentially reduce production costs. oup.comoup.comisomerase.comresearchgate.net Furthermore, bioengineering approaches can be used to manipulate the biosynthetic gene clusters responsible for Esperamicin production to generate novel, non-natural analogs. unl.eduisomerase.comasm.org This involves modifying existing biosynthetic enzymes or introducing new enzymatic steps to alter the structure of the enediyne core or its peripheral substituents. unl.eduisomerase.com This combinatorial biosynthesis approach allows for the creation of diverse libraries of Esperamicin analogs that can be screened for enhanced potency, specificity, or altered activation properties, paving the way for the discovery of next-generation enediyne therapeutics. nih.gov

Q & A

Basic: What are the key structural features of Esperamicin X that influence its bioactivity, and how are they experimentally validated?

Answer:
The bioactivity of this compound is primarily attributed to its carbohydrate core and enediyne warhead, which enable DNA cleavage. Structural validation involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm stereochemistry and functional groups .
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography for 3D structural elucidation, though limited by crystallization challenges .
    For reproducibility, experimental protocols must detail solvent systems, reaction temperatures, and purification steps (e.g., HPLC gradients) .

Advanced: How can researchers optimize the synthesis of this compound to improve yield while maintaining stereochemical integrity?

Answer:
Optimization strategies include:

  • Stepwise modular synthesis : Separate synthesis of the carbohydrate fragment (via esterification and reductive amination) and enediyne core to minimize side reactions .
  • Catalytic asymmetric reactions : Use chiral catalysts (e.g., Rhodium-BINAP complexes) to control stereocenters .
  • DoE (Design of Experiments) : Apply factorial design to test variables (e.g., pH, temperature) and identify optimal conditions. Raw data should include yield, purity, and stereochemical ratios (e.g., enantiomeric excess) .
    Example Data Table :
VariableRange TestedOptimal ValueImpact on Yield (%)
Reaction Temp.25–60°C40°C+22%
Catalyst Loading1–5 mol%3 mol%+15%

Basic: What analytical techniques are recommended for confirming the purity of this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities. Report retention times and peak area percentages .
  • Thin-Layer Chromatography (TLC) : Preliminary screening with silica gel plates and iodine staining for rapid assessment .
  • Elemental Analysis : Validate elemental composition (C, H, N) within ±0.3% of theoretical values .

Advanced: How should contradictory data in this compound’s mechanism of action studies be reconciled?

Answer:
Contradictions often arise from methodological variability. Resolution steps:

Source Audit : Differentiate primary vs. secondary data. Prioritize peer-reviewed studies with raw datasets .

Contextual Variables : Compare experimental conditions (e.g., cell lines, assay endpoints). For example, DNA damage assays (Comet vs. γ-H2AX foci) may yield divergent results .

Meta-Analysis : Pool data using random-effects models to identify trends. Report heterogeneity indices (e.g., I² statistic) .

Hypothesis Refinement : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments .

Basic: What criteria ensure the reliability of published data on this compound’s cytotoxicity?

Answer:
Reliability is assessed via:

  • IC50 Replication : Independent validation across ≥3 labs using standardized protocols (e.g., MTT assay, 48-hour exposure) .
  • Control Benchmarks : Compare with known cytotoxins (e.g., Doxorubicin) in the same experiment .
  • Statistical Rigor : Require p-values <0.05 with Bonferroni correction for multiple comparisons. Avoid claims of "significance" without statistical tests .

Advanced: What experimental designs are suitable for investigating this compound’s selectivity between cancerous and non-cancerous cells?

Answer:

  • Co-culture Models : Use transwell systems to assess bystander effects on non-cancerous fibroblasts .
  • Proteomic Profiling : Compare protein expression (e.g., via LC-MS/MS) in treated vs. untreated cells to identify selective targets .
  • In Vivo Zebrafish Models : Track tumor regression and organ toxicity via fluorescence microscopy. Report survival rates and histopathology .

Basic: How should researchers address discrepancies in this compound’s reported stability under physiological conditions?

Answer:

  • Accelerated Stability Testing : Incubate this compound in PBS (pH 7.4, 37°C) and quantify degradation via HPLC at 0, 24, and 48 hours .
  • Buffer Variability : Test stability in alternate buffers (e.g., HEPES vs. Tris) to identify pH-sensitive degradation pathways .

Advanced: What strategies mitigate ethical challenges in preclinical studies of this compound?

Answer:

  • 3R Principle Compliance : Reduce animal use via microdosing studies; refine endpoints to minimize suffering .
  • Data Transparency : Share negative results (e.g., lack of efficacy in certain models) to prevent redundant experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.